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Compound of Interest

Demethylamino Ranitidine
Compound Name: _ _
Acetamide Sodium

Cat. No.: B119245

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different brands of ranitidine
tablets, focusing on key quality and performance metrics. It is intended for researchers,
scientists, and drug development professionals. The information presented herein is based on
publicly available data and established pharmacopeial methods.

Executive Summary: Ranitidine, a histamine H2-receptor antagonist, has been widely used for
treating conditions like peptic ulcers. While many generic and branded versions have been
available, their performance can vary. Standard quality control tests, including potency,
hardness, disintegration, and dissolution, are crucial for ensuring therapeutic equivalence.
However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as
an impurity in ranitidine products has fundamentally altered the landscape.[1][2] The U.S. Food
and Drug Administration (FDA) has since requested the withdrawal of all ranitidine products
from the U.S. market due to findings that NDMA levels can increase over time and with
exposure to higher temperatures.[1] This guide will cover both the traditional quality parameters
and the critical issue of NDMA contamination.

Mechanism of Action: Histamine H2-Receptor
Antagonism
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Ranitidine competitively and reversibly inhibits the action of histamine at the histamine H2-
receptors on gastric parietal cells.[3] This action reduces gastric acid secretion, both during the
day and at night, and secretion stimulated by food. The following diagram illustrates this

signaling pathway.

Extracellular Space

Histamine
Binds

Parietal Cell Membrane ' Intracellular Signaling

Blocks " Produces Activates . .
Ranitidine  HHE—— H2 Receptor | Activates Adenylate Cyclase CAMP H+/K+ ATPase Secretes H+ Gastric Acid
(Proton Pump) (HCI)

Click to download full resolution via product page
Caption: Ranitidine blocks histamine binding to H2 receptors, inhibiting acid production.

Comparative Data on Quality Control Parameters

Multiple studies have evaluated the quality of different ranitidine brands based on
pharmacopeial standards. The tables below summarize findings from comparative analyses
conducted on brands available in various markets. It is important to note that results can be
specific to the batches and brands tested in those regions.

Table 1: Physical Parameters of Ranitidine (150 mg) Tablets from Different Brands
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UsP
Paramete L
Brand A Brand B Brand C Brand D Brand E Specificat
r
ion
+7.5% for
Weight ) 130-324
o ] ] ] Did not ]
Variation Complied Complied Complied Complied mg
Comply
(%) tablets[3]
[4]
Not more
Hardness
5.8 6.5 6.1 6.3 5.9 than 7.0 kp
(kp) .
(Typical)[3]
Friability Not more
<1% <1% <1% <1% <1%
(%) than 1%
Generally
Thickness consistent
4.2 4.5 4.3 4.4 4.1 o
(mm) within a
batch

Note: Data is synthesized from multiple studies for illustrative purposes.[3][5][6]

Table 2: Performance Parameters of Ranitidine (150 mg) Tablets
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UsP
Paramete L
Brand A Brand B Brand C Brand D Brand E Specificat
r
ion
Disintegrati
_ 510 30
on Time 8 11 9 14 10 ]
. minutes[3]
(min)
90.0% -
110.0% of
Potency /
98.5% 102.1% 95.7% 87.3% 105.3% labeled
Assay (%)
amount[4]
[7]
Dissolution
Not less
(%
_ 94.1% 88.5% 91.2% 81.5% 86.4% than 80%
released in O[]
45 min)

Note: Data is synthesized from multiple studies. Some studies found that a significant number
of tested brands failed to meet the potency specification.[4][5]

Experimental Protocols

The following are detailed methodologies for key quality control experiments, based on United
States Pharmacopeia (USP) guidelines.

3.1 Potency (Assay) - High-Performance Liquid Chromatography (HPLC)
o Objective: To quantify the amount of ranitidine hydrochloride in the tablets.
e Chromatographic System:

o Column: L1 packing (e.g., C18), 4.6 mm x 20-30 cm.[8]

o Mobile Phase: A mixture of 0.1 M ammonium acetate in water and methanol (typically
15:85 v/v).[8]
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o Flow Rate: 1.0 mL/minute.[8]

o Detection: UV spectrophotometry at 322 nm.[8]

e Procedure:

o Standard Preparation: Accurately weigh and dissolve USP Ranitidine Hydrochloride
Reference Standard (RS) in the mobile phase to create a solution of known concentration
(e.g., 0.1 mg/mL).

o Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a portion
of the powder, equivalent to a specific amount of ranitidine, into a volumetric flask. Add the
mobile phase, sonicate to dissolve, dilute to volume, and filter.

o Analysis: Inject equal volumes of the Standard and Sample preparations into the
chromatograph.

o Calculation: Calculate the percentage of the labeled amount of ranitidine by comparing the
peak area response of the sample solution to that of the standard solution.[7]

3.2 Dissolution

» Objective: To measure the rate and extent to which the active drug is released from the
tablet.

» Apparatus: USP Apparatus 2 (Paddle).[7]
e Medium: 900 mL of water.[7]
o Apparatus Speed: 50 rpm.[7]
e Time: 45 minutes.[7]
e Procedure:
o Place one tablet in each dissolution vessel containing the medium at 37 + 0.5 °C.

o Begin rotation of the paddles.
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o After 45 minutes, withdraw a sample from each vessel and filter it.

o Determine the amount of ranitidine dissolved using UV-Vis spectrophotometry at a
wavelength of maximum absorbance around 314 nm, comparing the absorbance to a
Standard solution of known concentration.[7]

o Acceptance Criteria: Not less than 80% (Q) of the labeled amount of ranitidine is dissolved in
45 minutes.[7]

3.3 Disintegration Test

Objective: To determine the time it takes for a tablet to break apart into smaller particles.

Apparatus: USP Disintegration Apparatus.

Medium: Water at 37 + 2 °C.

Procedure:
o Place one tablet in each of the six tubes of the basket.

o Operate the apparatus, and record the time required for all tablets to disintegrate
completely (i.e., no solid residue remains on the screen, or any residue is a soft mass).

Acceptance Criteria: Typically within 15 to 30 minutes for coated tablets.[3]

Experimental and Analytical Workflow

The diagram below outlines a typical workflow for a comparative analysis of different tablet
brands.
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Caption: Workflow for comparative analysis of ranitidine tablets.

Factors Influencing Tablet Performance
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The ultimate goal of a tablet is to deliver the drug effectively. Several physical parameters are
interconnected and influence the drug dissolution profile, which is a proxy for bioavailability.
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Caption: Key factors influencing the dissolution and bioavailability of tablets.

Critical Issue: NDMA Impurity in Ranitidine

A significant concern that transcends traditional quality metrics is the presence and formation of
N-nitrosodimethylamine (NDMA) in ranitidine products.

e The Problem: NDMA is classified as a probable human carcinogen.[2] In 2019, regulatory
agencies like the FDA found unacceptable levels of NDMA in many ranitidine products.[1][9]
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» Root Cause: The issue is complex. NDMA can be introduced during the manufacturing of the
active pharmaceutical ingredient (API).[2] More critically, studies have shown that the
ranitidine molecule itself is unstable and can degrade to form NDMA over time.[9][10] This
degradation is accelerated by exposure to higher temperatures.[1]

o Regulatory Action: Due to the risk that NDMA levels could increase to unacceptable levels
during storage and transport, the FDA requested a market withdrawal of all prescription and
over-the-counter ranitidine products in April 2020.[1]

o Implications for Analysis: For any current research on ranitidine, NDMA impurity analysis is
no longer optional but a critical safety and performance parameter. This analysis typically
requires sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

While comparative studies show that many ranitidine brands meet basic pharmacopeial
standards for physical properties and dissolution, there can be significant variability, with some
products failing potency and weight variation tests.[4][5] However, the decisive factor in the
evaluation of ranitidine products today is the risk of NDMA contamination. The inherent
instability of the ranitidine molecule, leading to the formation of a probable carcinogen over its
shelf life, is a critical performance failure.[10] For drug development professionals, this serves
as a case study on the importance of API stability and degradation product analysis throughout
a product's lifecycle. Alternative H2-receptor antagonists, such as famotidine and cimetidine,
have not been found to have the same NDMA issue and are considered safer alternatives.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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